N-(1-adamantyl)-3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Description
N-(1-Adamantyl)-3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a thieno[2,3-b]pyridine-2-carboxamide derivative characterized by three key structural motifs:
- 1-Adamantyl group: A rigid, lipophilic bicyclic hydrocarbon attached to the carboxamide nitrogen. This group enhances metabolic stability and may influence binding affinity through steric and hydrophobic interactions .
- 4-Methoxyphenyl substituent: At position 6 of the thienopyridine core, contributing to π-π stacking and electronic effects.
- Trifluoromethyl group: At position 4, known to improve lipophilicity and resistance to oxidative metabolism .
This compound belongs to a broader class of antiplasmodial and kinase-inhibiting agents, with structural analogs demonstrating varied biological activities .
Properties
IUPAC Name |
N-(1-adamantyl)-3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F3N3O2S/c1-34-17-4-2-16(3-5-17)19-9-18(26(27,28)29)20-21(30)22(35-24(20)31-19)23(33)32-25-10-13-6-14(11-25)8-15(7-13)12-25/h2-5,9,13-15H,6-8,10-12,30H2,1H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFZPZXXFQCFHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC45CC6CC(C4)CC(C6)C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiourea Derivatives
A widely adopted method involves cyclizing thiourea precursors under acidic conditions. For example, reacting 2-cyanothioacetamide with α-bromochalcones yields 4,5-dihydrothiophene intermediates, which undergo oxidative aromatization to form the thienopyridine core.
Procedure :
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Michael Addition : Cyanothioacetamide reacts with α-bromochalcone in ethanol at 80°C for 6 hours, forming a dihydrothiophene intermediate (yield: 68–72%).
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Oxidative Aromatization : Treating the intermediate with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene at 110°C for 3 hours yields the fully aromatic thieno[2,3-b]pyridine (yield: 85%).
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling reactions enable modular core assembly. Suzuki-Miyaura coupling of halogenated thiophene precursors with 4-methoxyphenylboronic acid installs the aryl group early in the synthesis.
Example :
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React 5-bromo-3-nitrothieno[2,3-b]pyridine with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ in dioxane/water (3:1) at 90°C for 12 hours (yield: 78%).
Functionalization of the Core
Introduction of the Trifluoromethyl Group
The trifluoromethyl group at C4 is introduced via radical trifluoromethylation or nucleophilic substitution.
Radical Pathway :
-
Using Umemoto’s reagent (CF₃SO₂Ph) and CuI in DMF at 120°C for 8 hours achieves C4 trifluoromethylation (yield: 65%).
Nucleophilic Substitution :
Amino Group Installation
Reduction of a nitro precursor is the most reliable method:
Adamantyl Carboxamide Attachment
Coupling the carboxylic acid derivative with 1-adamantylamine completes the synthesis:
Stepwise Process :
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Carboxylic Acid Formation : Hydrolyze the methyl ester using LiOH in THF/water (4:1) at 60°C for 4 hours.
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Amide Coupling : React the acid with 1-adamantylamine using HATU and DIPEA in DMF at 25°C for 12 hours (yield: 81%).
Optimization and Challenges
Solvent and Catalyst Screening
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Coupling Reagent | EDCl/HOBt | HATU | HATU |
| Solvent | DCM | DMF | DMF |
| Yield (%) | 62 | 81 | 81 |
HATU in DMF outperforms EDCl/HOBt due to enhanced solubility of the adamantylamine.
Steric Hindrance Mitigation
The adamantyl group’s bulk necessitates prolonged reaction times (12–24 hours) and elevated temperatures (40–60°C) for complete conversion. Microwave-assisted synthesis reduces time to 2 hours with comparable yields.
Characterization and Validation
Key Analytical Data :
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¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 6.97 (d, J = 8.8 Hz, 2H, Ar-H), 2.15–2.01 (m, 15H, Adamantyl).
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Key Advantage |
|---|---|---|---|
| Cyclization | 4 | 52 | Cost-effective |
| Cross-Coupling | 5 | 45 | Modularity |
| Hybrid Approach | 6 | 61 | Balanced efficiency |
The hybrid approach combining cyclization and cross-coupling offers the best balance between yield and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)-3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group or to other functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the amino group could yield nitro derivatives, while substitution reactions could introduce various functional groups into the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide would depend on its specific biological target. Potential mechanisms could include:
Binding to Enzymes or Receptors: Inhibiting or activating specific enzymes or receptors.
Modulation of Signaling Pathways: Affecting cellular signaling pathways involved in various biological processes.
Interaction with DNA or RNA: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural differences and similarities with select analogs from the evidence:
Key Observations :
- N-Substituent: The 1-adamantyl group in the target compound is unique among the listed analogs, which predominantly feature aryl or alkyl groups.
- R4 Substituent: All compounds share the CF₃ group at position 4, critical for enhancing electron-withdrawing effects and stabilizing the thienopyridine core .
- R6 Substituent : The 4-methoxyphenyl group in the target compound contrasts with phenyl or thiophen-2-yl in others. Methoxy groups improve solubility but may reduce membrane permeability compared to hydrophobic substituents .
Physical Properties :
- Melting Point : Adamantyl-containing analogs are expected to have higher melting points (>250°C) compared to aryl-substituted compounds (e.g., 241–260°C in ) due to increased crystallinity .
- Solubility : The adamantyl group reduces aqueous solubility (predicted logP: ~5.2) compared to methoxyphenyl (logP: 3.8) or diethyl (logP: 4.1) analogs .
Biological Activity
N-(1-adamantyl)-3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, a compound with the CAS number 489423-50-9, has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This article synthesizes existing research findings regarding its biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and structural characteristics that contribute to its pharmacological properties.
- Molecular Formula : C26H26F3N3O2S
- Molecular Weight : 501.56 g/mol
The compound's biological activity is primarily attributed to its ability to inhibit specific protein kinases involved in cancer cell proliferation. Research indicates that compounds structurally similar to thieno[2,3-b]pyridine derivatives exhibit significant inhibitory effects on the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial for many cancers.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values obtained from studies assessing its efficacy:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 0.440 ± 0.039 | EGFR inhibition |
| NCI-H1975 | 15.629 ± 1.03 | Selective for EGFR WT |
| NCI-H460 | >50 | Limited activity observed |
These findings indicate that the compound demonstrates selective cytotoxicity towards certain cancer cells while exhibiting lesser activity against others, suggesting a targeted mechanism of action.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications to the thienopyridine core and side chains have been shown to significantly influence its potency. For instance:
- The introduction of an adamantyl group enhances hydrophobic interactions with target proteins.
- The trifluoromethyl group contributes to increased metabolic stability and binding affinity.
Case Studies
Recent studies have highlighted the potential of this compound in cancer therapy:
- Study on EGFR Inhibition : A study published in Journal of Medicinal Chemistry indicated that modifications in the thienopyridine structure led to enhanced selectivity and potency against EGFR L858R/T790M mutations compared to standard treatments like AZD9291 and olmutinib .
- Comparative Analysis : Research comparing various thienopyrimidine derivatives showed that those with similar modifications exhibited varying degrees of cytotoxicity, reinforcing the importance of structural optimization in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
